molecular formula C21H19FN2O4S B2783394 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-64-7

3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2783394
CAS RN: 2034270-64-7
M. Wt: 414.45
InChI Key: MNYZQLHGOJPAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a propanoyl group, an azetidinyl group, and a thiazolidinedione group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The fluorophenoxy group would likely introduce some polarity to the molecule, and the rings could lead to some interesting 3D structural features .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom in the fluorophenoxy group could potentially be replaced by other groups in a nucleophilic substitution reaction. The carbonyl groups in the propanoyl and thiazolidinedione groups could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a fluorine atom could make the compound relatively stable and could also affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds related to thiazolidine-2,4-diones have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria but were not effective against gram-negative bacteria. They also demonstrated excellent antifungal activity, with certain compounds active against both fungi showing more than 60% inhibition, indicating their potential as antimicrobial agents (Prakash et al., 2011).

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been identified as potential anticancer agents. One derivative, in particular, was found to inhibit cell proliferation, induce early apoptosis, and arrest cells in the G(0)/G(1) phase in human leukemia cells, showcasing its potential as a lead compound for novel anticancer agents (Li et al., 2010). Another study synthesized N-substituted indole derivatives which were screened for their anticancer activity against human breast cancer cell lines, indicating significant cytotoxic activity and the potential for inhibition of the topoisomerase-I enzyme (Kumar & Sharma, 2022).

Inflammatory Diseases Treatment

Novel thiazolidine-2,4-dione derivatives were synthesized and evaluated for their inhibitory potency on the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and the generation of prostaglandin E(2) (PGE(2)). One compound, in particular, showed superior inhibitory activity compared to the commercial anti-inflammatory drug indomethacin, suggesting its potential for the treatment of inflammatory diseases (Ma et al., 2011).

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-15-5-7-17(8-6-15)28-18-3-1-2-14(10-18)4-9-19(25)23-11-16(12-23)24-20(26)13-29-21(24)27/h1-3,5-8,10,16H,4,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZQLHGOJPAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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